6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution on the benzene ring .
Chemical Reactions Analysis
6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids, bases, and electrophiles such as bromine cation and nitric acid-sulfuric acid mixtures . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is utilized in a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, especially in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
6-Fluoro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Fluoro-4-methylbenzene-1-sulfonyl chloride: This compound has a similar structure but differs in the position of the fluorine and methyl groups.
6-Fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H6ClFO3S |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-3-5(9)7(6(4)10)13(8,11)12/h2-3,10H,1H3 |
InChI Key |
FHUNXFCUKIHSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)O |
Origin of Product |
United States |
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